molecular formula C12H17ClN2O2S B11715439 tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate

tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate

Cat. No.: B11715439
M. Wt: 288.79 g/mol
InChI Key: RSXBIRDVOKGGMQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a fused dihydrothiazolopyridine scaffold protected by a tert-butoxycarbonyl (Boc) group, a combination that offers valuable synthetic handles for further elaboration. The reactive chloromethyl moiety at the 2-position allows for facile functionalization, making this building block particularly useful for the synthesis of more complex molecules targeting a range of biological pathways. Compounds based on the dihydrothiazolopyridine core have demonstrated substantial research value in several therapeutic areas. This scaffold is recognized as a key structural motif in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5), a promising non-dopaminergic target for central nervous system disorders . Furthermore, closely related ring-fused thiazolo-2-pyridone analogues have shown potent activity against Mycobacterium tuberculosis, inhibiting bacterial respiration and biofilm formation, and even demonstrating the ability to resensitize drug-resistant strains to frontline antibiotics like isoniazid . The Boc-protected nitrogen in the pyridine ring facilitates straightforward deprotection to access the secondary amine, which can be used for further derivatization, while the chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions or as a precursor for other functional groups. Researchers will find this high-purity intermediate to be a critical starting material for constructing targeted libraries for high-throughput screening or for lead optimization programs in infectious disease and neuroscience research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3

InChI Key

RSXBIRDVOKGGMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CCl

Origin of Product

United States

Preparation Methods

Thiourea-Mediated Cyclization

A prevalent method for constructing the thiazolo-pyridine system involves reacting α-bromo ketones with thiourea under reflux conditions. For example, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate reacts with thiourea in isopropanol at 90°C to yield the 2-amino-thiazolo-pyridine derivative in 99% yield.

Mechanistic Insight :

  • Nucleophilic attack by thiourea’s sulfur on the α-bromo carbon.

  • Cyclization via intramolecular condensation, forming the thiazole ring.

  • Aromatization through dehydration.

Adaptation for Chloromethyl Group :
To introduce a chloromethyl substituent, one could hypothesize replacing thiourea with chloromethylthiourea or employing a bromo precursor pre-functionalized with a chloromethyl group. However, such reagents are uncommon, necessitating alternative approaches.

Post-Cyclization Functionalization

Bromine-to-Chloromethyl Substitution

The intermediate tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate (CAS 365996-06-1) offers a potential substrate for nucleophilic substitution.

Proposed Reaction :

Br-Thiazolo-pyridine+ClCH2CuDMF, 60°CClCH2-Thiazolo-pyridine+CuBr\text{Br-Thiazolo-pyridine} + \text{ClCH}2\text{Cu} \xrightarrow{\text{DMF, 60°C}} \text{ClCH}2\text{-Thiazolo-pyridine} + \text{CuBr}

Challenges :

  • Limited precedent for chloromethyl group introduction via organocopper reagents in this system.

  • Competing elimination or side reactions at elevated temperatures.

Diazotization and Chlorination

For amino-substituted analogues (e.g., CAS 365996-05-0), diazotization followed by Sandmeyer-type chlorination could theoretically yield the chloromethyl derivative:

  • Diazotization :

    NH2-Thiazolo-pyridine+NaNO2+HCl0°CN2+-Thiazolo-pyridine\text{NH}_2\text{-Thiazolo-pyridine} + \text{NaNO}_2 + \text{HCl} \xrightarrow{0°C} \text{N}_2^+\text{-Thiazolo-pyridine}
  • Chloromethylation :

    N2+-Thiazolo-pyridine+ClCH2SiMe3CuClClCH2-Thiazolo-pyridine\text{N}_2^+\text{-Thiazolo-pyridine} + \text{ClCH}_2\text{SiMe}_3 \xrightarrow{\text{CuCl}} \text{ClCH}_2\text{-Thiazolo-pyridine}

Limitations :

  • Diazonium salts of thiazoles are notoriously unstable, risking decomposition.

Direct Cyclization with Chloromethyl-Containing Precursors

Modified Hantzsch Thiazole Synthesis

Traditional Hantzsch conditions (α-haloketone + thioamide) could be adapted by using chloromethyl bromoketone as the electrophilic partner:

Synthetic Route :

  • Synthesis of Chloromethyl Bromoketone :

    ClCH2COCl+Br2AlCl3ClCH2COBr\text{ClCH}_2\text{COCl} + \text{Br}_2 \xrightarrow{\text{AlCl}_3} \text{ClCH}_2\text{COBr}
  • Cyclization with Thiourea :

    ClCH2COBr+H2NCSNH2EtOH, refluxClCH2-Thiazole\text{ClCH}_2\text{COBr} + \text{H}_2\text{NCSNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{ClCH}_2\text{-Thiazole}
  • Coupling with Pyridine Derivative :
    Subsequent fusion with a hydrogenated pyridine-carboxylate precursor under basic conditions.

Feasibility :

  • Requires custom synthesis of chloromethyl bromoketone, which may pose handling challenges due to reactivity.

Evaluation of Synthetic Routes

Method Advantages Disadvantages
Thiourea CyclizationHigh yields (up to 99%)No direct path to chloromethyl group
Bromine SubstitutionUses known intermediatesUnproven reactivity for chloromethyl
Diazotization-ChlorinationTheoretically feasibleStability issues with diazonium intermediates
Hantzsch VariantDirect incorporation of chloromethylComplex precursor synthesis

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Certain structural analogs show promise in inhibiting cancer cell proliferation. For instance, compounds with similar thiazolo-pyridine structures have been reported to induce apoptosis in cancer cells.

Agrochemicals

The compound's biological activity extends to agricultural applications:

  • Pesticides and Herbicides : Research suggests that derivatives can be designed to target specific pests or weeds without harming beneficial organisms. The chloromethyl group may enhance the binding affinity to biological targets in pests.

Material Science

The unique properties of this compound allow for exploration in material science:

  • Polymerization Initiators : The compound can act as a building block for synthesizing polymers with specific functionalities due to its reactive chloromethyl group .

Comparative Analysis of Related Compounds

Compound NameStructureNotable Properties
Tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5-carboxylateCHNOSExhibits antimicrobial activity
Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylateCHNOSPotential anticancer properties
Tert-butyl 2-(methylthio)-6,7-dihydrothiazolo[4,5-c]pyridine-5-carboxylateCHNOSKnown for anti-inflammatory effects

The comparison highlights how the chloromethyl group in this compound enhances its reactivity and biological interactions compared to related compounds.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against several bacterial strains. Results showed that certain derivatives had significantly lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics.

Case Study 2: Cancer Cell Proliferation Inhibition

A research team investigated the anticancer potential of modified thiazolo-pyridines derived from this compound. Their findings indicated that these derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Isomerism and Heterocycle Variations

The position of the fused thiazole ring and the nature of the heterocycle significantly influence molecular properties.

Compound Name Heterocycle Type Ring Fusion Position Key Substituents Evidence ID
tert-Butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate Thiazole [4,5-c] Chloromethyl
tert-Butyl 6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (structural isomer) Thiazole [5,4-c] None
tert-Butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate Thiazole [5,4-c] Bromo
tert-Butyl 1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Imidazole [4,5-c] Methyl
(3S)-Tetrahydrofuran-3-yl (4S)-4-isopropyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate Imidazole [4,5-c] Tetrahydrofuran, isopropyl

Key Observations :

  • Thiazolo[4,5-c] vs. [5,4-c] Isomerism : The target compound’s thiazolo[4,5-c] fusion places the sulfur atom adjacent to the pyridine nitrogen, altering electronic distribution compared to the [5,4-c] isomer .
  • Heterocycle Substitution : Imidazole derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, unlike thiazole-based compounds.

Key Observations :

  • The chloromethyl group enhances reactivity in nucleophilic substitutions, making the target compound versatile for derivatization .
  • Bromo-substituted analogs are less reactive but useful in cross-coupling reactions .
  • Amino and oxo groups (e.g., ) introduce hydrogen-bonding sites, critical for target engagement in drug design.

Key Observations :

  • Thiazole-based compounds often require cyclization of thioamide or thiourea precursors .
  • Triazolo derivatives (e.g., ) leverage Click chemistry for efficient heterocycle assembly.

Key Observations :

  • The target compound’s chloromethyl group makes it a preferred intermediate for further functionalization in drug discovery pipelines .
  • Imidazo[4,5-c] derivatives (e.g., ) show promise in CNS-targeted therapies due to enhanced lipophilicity.

Biological Activity

Chemical Identity:

  • Name: tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate
  • CAS Number: 2306265-51-8
  • Molecular Formula: C12H17ClN2O2S
  • Molecular Weight: 288.79 g/mol

This compound belongs to the class of thiazolo-pyridine derivatives and has garnered attention due to its potential biological activities.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of various thiazolo-pyridine derivatives, including those similar to this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

  • In vitro Studies:
    • Compounds structurally related to the target compound exhibited significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
    • The presence of electron-releasing substituents such as chloromethyl groups has been linked to enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolo-pyridine derivatives is heavily influenced by their structural components. The SAR studies suggest that modifications at specific positions on the pyridine ring can significantly affect their pharmacological profiles.

CompoundPosition of SubstituentCOX-2 Inhibition (IC50 μmol)
Compound APosition 20.04 ± 0.09
Compound BPosition 30.05 ± 0.02
tert-butyl derivativePosition 2 (Chloromethyl)Similar efficacy

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have shown promising results against various bacterial strains.

  • Antibacterial Effects:
    • Derivatives have been tested against both Gram-positive and Gram-negative bacteria, revealing effective minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

  • In Vivo Models:
    • In rat models, thiazolo-pyridine derivatives demonstrated significant reductions in inflammation markers when compared to controls treated with standard anti-inflammatory medications. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Mechanistic Insights:
    • Studies employing Western blotting and RT-PCR have shown that these compounds can downregulate the expression of inflammatory mediators such as iNOS and COX-2 at both mRNA and protein levels in activated macrophages .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
  • Catalysts : Use palladium-based catalysts for cross-coupling reactions to improve yield .
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the chloromethyl group.
  • Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the tert-butyl ester .
  • Continuous Flow Techniques : Implemented in industrial settings to enhance scalability .
  • Validation : Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as the chloromethyl (–CH2Cl) and thiazolo-pyridine moieties .
  • X-ray Crystallography : Resolves stereochemistry and confirms fused-ring geometry (e.g., dihydro-4H-thiazolo-pyridine) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine) .
  • HPLC-Purity Analysis : Ensures >95% purity for biological assays .

Q. How should stability and storage conditions be managed?

  • Methodological Answer :
  • Storage : Keep at –20°C in airtight, moisture-free containers to prevent ester hydrolysis or chloromethyl group degradation .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?

  • Methodological Answer :
  • Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for MS) .
  • Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the thiazolo-pyridine region .
  • Step 3 : Cross-validate with computational tools (e.g., DFT calculations for NMR chemical shifts) .
  • Contradiction Analysis : If MS shows unexpected adducts, investigate solvent impurities or in-source fragmentation .

Q. What experimental strategies address reactivity contradictions under different conditions?

  • Methodological Answer :
  • Controlled Reactivity Studies :
  • Solvent Effects : Compare reactivity in polar vs. nonpolar solvents (e.g., dichloromethane vs. THF) for nucleophilic substitutions .
  • Temperature Gradients : Perform kinetic studies (25–120°C) to map activation energy for side reactions .
  • Additive Screening : Additives like DBU may stabilize intermediates during ring-closing steps .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use crystal structure data (e.g., from X-ray reports) to build 3D models of the thiazolo-pyridine core .
  • MD Simulations : Simulate binding dynamics with enzymes (e.g., kinases) to identify key residues interacting with the chloromethyl group .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP and topological polar surface area .

Q. What strategies mitigate byproduct formation during scale-up?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS/MS to detect and characterize impurities (e.g., dechlorinated derivatives or ester hydrolysis products) .
  • Process Optimization :
  • Catalyst Loading : Reduce palladium catalyst to ≤1 mol% to minimize metal-mediated side reactions .
  • Workup Protocols : Implement extraction with brine/NaHCO3 to remove acidic byproducts .
  • Quality-by-Design (QbD) : Apply DOE to optimize parameters like stirring rate and reagent stoichiometry .

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